molecular formula C8H9BrClN B13274016 2-bromo-4-chloro-N-ethylaniline

2-bromo-4-chloro-N-ethylaniline

Cat. No.: B13274016
M. Wt: 234.52 g/mol
InChI Key: GRUVNKZIUFXTCX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-ethylaniline is an organic compound with the molecular formula C8H9BrClN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-N-ethylaniline typically involves the bromination and chlorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first chlorinated to form 4-chloroaniline. This intermediate is then subjected to bromination to yield 2-bromo-4-chloroaniline. Finally, the ethylation of the amine group is achieved through alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.

    Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary amines or imines.

Scientific Research Applications

2-Bromo-4-chloro-N-ethylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-N-ethylaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-bromo-4-chloro-N-ethylaniline

InChI

InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

GRUVNKZIUFXTCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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